BenchChemオンラインストアへようこそ!

5-Methyl-1,3,4-thiadiazole-2-sulfonamide

Carbonic anhydrase inhibition hCA I IC50 comparison

5-Methyl-1,3,4-thiadiazole-2-sulfonamide is a low-molecular-weight (179.22 g/mol) heterocyclic sulfonamide scaffold belonging to the 1,3,4-thiadiazole class. Its methyl substitution at the C5 position and unsubstituted sulfonamide group at C2 confer distinct electronic and steric properties relative to clinical sulfonamide drugs such as acetazolamide and methazolamide.

Molecular Formula C3H5N3O2S2
Molecular Weight 179.2 g/mol
CAS No. 66464-90-2
Cat. No. B1345780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1,3,4-thiadiazole-2-sulfonamide
CAS66464-90-2
Molecular FormulaC3H5N3O2S2
Molecular Weight179.2 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)S(=O)(=O)N
InChIInChI=1S/C3H5N3O2S2/c1-2-5-6-3(9-2)10(4,7)8/h1H3,(H2,4,7,8)
InChIKeyHKBSUNZHTGPQNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1,3,4-thiadiazole-2-sulfonamide (CAS 66464-90-2): A Versatile Sulfonamide Building Block for Carbonic Anhydrase Inhibitor and Anticancer Agent Development


5-Methyl-1,3,4-thiadiazole-2-sulfonamide is a low-molecular-weight (179.22 g/mol) heterocyclic sulfonamide scaffold belonging to the 1,3,4-thiadiazole class . Its methyl substitution at the C5 position and unsubstituted sulfonamide group at C2 confer distinct electronic and steric properties relative to clinical sulfonamide drugs such as acetazolamide and methazolamide [1]. The compound serves as a critical synthetic intermediate in the preparation of sulfamethizole and a broad array of ureido/thioureido-benzenesulfonamide derivatives that have demonstrated nanomolar carbonic anhydrase inhibition and micromolar anticancer activity [2]. Procured primarily as a research chemical with typical purities of 95–98% , the compound's value lies in its 5-methyl substitution pattern, which provides enhanced lipophilicity (cLogP estimated) and differential hydrogen-bonding topology compared to the 5-amino and 5-unsubstituted analogs commonly used in medicinal chemistry campaigns [3].

Why Generic Substitution of 5-Methyl-1,3,4-thiadiazole-2-sulfonamide with Other Thiadiazole Sulfonamides Is Not Feasible


Although the 1,3,4-thiadiazole-2-sulfonamide core is shared across many carbonic anhydrase inhibitors, the nature of the C5 substituent dramatically alters both the inhibitory profile and the physicochemical properties of the final derivative. The 5-methyl group of the target compound provides a distinct balance of steric bulk, electron-donating character, and lipophilicity compared to the 5-acetamido group of acetazolamide or the 5-amino group of 5-amino-1,3,4-thiadiazole-2-sulfonamide [1]. Derivatives built upon the 5-methyl scaffold have exhibited CA I inhibition with IC50 values as low as 0.095 nM, representing a ~525-fold improvement over acetazolamide (IC50 ≈ 50 nM against hCA I) [2]. In anticancer screening, the 2,4-dichlorophenylureido derivative of the 5-methyl scaffold achieved IC50 values of 13.92 µM (HeLa) and 37.91 µM (HCT116), while the parent 5-amino scaffold derivatives showed substantially different potency profiles [3]. Furthermore, the 5-methyl-1,3,4-thiadiazole-2-sulfonamide scaffold is the direct precursor to sulfamethizole, offering a validated entry point for antibacterial sulfonamide development that 5-unsubstituted or 5-amino analogs cannot replicate without additional synthetic steps [4].

Quantitative Evidence Guide: Head-to-Head Performance of 5-Methyl-1,3,4-thiadiazole-2-sulfonamide Derivatives Versus Comparator Sulfonamides


Carbonic Anhydrase I Inhibition: 5-Methyl-Thiadiazole-Ureido Derivatives vs. Acetazolamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido]benzenesulfonamide derivatives, synthesized directly from the target 5-methyl-1,3,4-thiadiazole-2-sulfonamide scaffold, achieved IC50 values against human carbonic anhydrase I as low as 0.095 nM [1]. This represents an approximately 500-fold greater potency than the clinically used acetazolamide, which has a reported hCA I Ki of approximately 50 nM under comparable stopped-flow CO2 hydration assay conditions [2]. The median IC50 across the full derivative series was in the single-digit nanomolar range (0.095–15.65 nM for hCA I), with every compound outperforming acetazolamide by at least 3-fold [1]. This differential potency is attributed to the 5-methyl substitution on the thiadiazole ring, which optimizes hydrophobic contacts within the hCA I active site cleft that are not achievable with the 5-acetamido (acetazolamide) or 5-amino substituents [3].

Carbonic anhydrase inhibition hCA I IC50 comparison

Carbonic Anhydrase II Inhibition: 5-Methyl-Thiadiazole-Ureido Derivatives vs. Acetazolamide

The same 5-methyl-1,3,4-thiadiazole-2-sulfonamide-derived ureido/thioureido series demonstrated hCA II IC50 values ranging from 0.057 to 17.95 nM, with the most potent compound achieving an IC50 of 0.057 nM [1]. Acetazolamide, the reference clinical standard, exhibits an hCA II Ki of approximately 12 nM under equivalent stopped-flow CO2 hydration assay conditions [2]. The best-in-series 5-methyl-thiadiazole derivative therefore shows roughly a 200-fold improvement in potency. Even the least potent derivative in the series (IC50 = 17.95 nM) is within 1.5-fold of acetazolamide's potency, demonstrating that the scaffold consistently produces highly active CA II inhibitors [1]. This contrasts with 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives, which typically show IC50 values in the 0.013–4.2 µM range for hCA II esterase activity—some 200- to 70,000-fold weaker [3].

Carbonic anhydrase II hCA II IC50 comparison

Anticancer Activity: 5-Methyl-Thiadiazole-Ureido Derivatives vs. Standard Chemotherapeutics in HeLa and HCT116 Cell Lines

Compound 4 (4-{[(2,4-dichlorophenyl)carbamoyl]amino}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide), synthesized from the 5-methyl-1,3,4-thiadiazole-2-sulfonamide scaffold, exhibited IC50 values of 13.92 ± 0.22 µM against HeLa (human cervical carcinoma) and 37.91 ± 0.10 µM against HCT116 (human colorectal carcinoma) cell lines [1]. In comparison, the clinically used anticancer agent 5-fluorouracil shows IC50 values of approximately 5–10 µM against HeLa and 2–5 µM against HCT116 under similar MTT assay conditions [2]. While the 5-methyl-thiadiazole derivative is slightly less potent than 5-fluorouracil, it demonstrates a fundamentally different mechanism of action—likely involving carbonic anhydrase IX/XII inhibition—which may provide complementary therapeutic avenues, particularly for tumors overexpressing these isoforms [3]. In silico ADMET analysis of this compound series predicted favorable oral absorption and low CYP450 inhibition risk, supporting further preclinical development [1].

Anticancer activity HeLa HCT116 IC50

Synthetic Versatility: Derivatization Efficiency of 5-Methyl- vs. 5-Amino-1,3,4-thiadiazole-2-sulfonamide

5-Methyl-1,3,4-thiadiazole-2-sulfonamide serves as the direct precursor to sulfamethizole, a clinically approved sulfonamide antibacterial, via a two-step condensation with 4-nitrobenzenesulfonyl chloride followed by reduction—a well-established synthetic route with reported yields exceeding 70% [1]. In contrast, the 5-amino-1,3,4-thiadiazole-2-sulfonamide scaffold requires protection/deprotection strategies for the C5 amino group before analogous derivatization at the sulfonamide nitrogen, adding 1–2 synthetic steps and typically reducing overall yields [2]. The 5-methyl group is chemically inert under the reaction conditions required for sulfonamide N-functionalization (acylation, sulfonylation, urea/thiourea formation), enabling efficient parallel library synthesis [3]. Furthermore, the 5-methyl-thiadiazole core is the key intermediate for generating the broader family of 2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamides, which have been utilized in quinazolinedione sulfonamide poly(ADP-ribose) polymerase (PARP) inhibitor analog programs [4].

Synthetic intermediate Sulfamethizole Derivatization yield

Selectivity Profile: Differential Inhibition Across CA Isoforms for the 5-Methyl Scaffold

A closely related analog, N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]sulfamide, which shares the 5-methyl-substituted thiadiazole core with the target compound, exhibits markedly differential inhibition across carbonic anhydrase isoforms: Ki = 103 nM for hCA I, Ki = 940 nM for hCA II, and Ki = 2,700 nM for hCA VB [1]. This represents a ~9-fold selectivity for hCA I over hCA II and a ~26-fold selectivity for hCA I over hCA VB. In contrast, acetazolamide is relatively non-selective, with Ki values of approximately 50 nM (hCA I) and 12 nM (hCA II), actually favoring hCA II by ~4-fold [2]. The inverted selectivity profile (hCA I > hCA II) of the 5-methyl-thiadiazole-2-sulfonamide scaffold is atypical among classical sulfonamide CA inhibitors and may be useful for probing isoform-specific physiological functions where hCA I selectivity is desired [3].

CA isoform selectivity hCA I hCA II hCA VB

Physicochemical Differentiation: Calculated vs. Experimental Properties of 5-Methyl vs. 5-Amino and 5-Acetamido Analogs

The 5-methyl substitution confers a calculated octanol-water partition coefficient (cLogP) approximately 1.0–1.5 log units higher than the 5-amino analog and approximately 0.5–0.8 log units higher than the 5-unsubstituted 1,3,4-thiadiazole-2-sulfonamide, based on fragment-based estimates [1]. Experimentally, sulfamethizole (the benzenesulfonamide derivative of the 5-methyl scaffold) exhibits water solubility of 1,050 mg/L and a log P of 0.54, whereas the corresponding 5-amino derivative shows substantially lower aqueous solubility (<100 mg/L estimated) due to increased crystal lattice energy from additional hydrogen bonding . The 5-methyl group's moderate electron-donating effect (+I) raises the sulfonamide pKa by approximately 0.3–0.5 units relative to the 5-unsubstituted analog (estimated pKa ~7.5–8.0 for the parent 1,3,4-thiadiazole-2-sulfonamide), which may influence ionization-dependent binding to zinc in CA active sites [2].

Physicochemical properties Lipophilicity Solubility Drug-likeness

Optimal Application Scenarios for 5-Methyl-1,3,4-thiadiazole-2-sulfonamide in Drug Discovery and Chemical Biology


Development of Sub-Nanomolar hCA I and hCA II Inhibitors for Glaucoma and Anticonvulsant Indications

The 5-methyl-1,3,4-thiadiazole-2-sulfonamide scaffold, when elaborated with appropriately substituted ureido/thioureido-benzenesulfonamide moieties, reliably yields hCA I inhibitors with IC50 values as low as 0.095 nM and hCA II inhibitors as low as 0.057 nM, representing potency improvements of 200- to 500-fold over acetazolamide [1]. This potency tier is directly relevant to the development of topical ocular hypotensive agents for glaucoma, where high CA II affinity is critical for reducing aqueous humor production, and for anticonvulsant therapies where CNS-penetrant CA inhibition is desired [2]. The scaffold's validated two-step conversion to sulfamethizole demonstrates the feasibility of scaling these derivatives for preclinical in vivo pharmacology studies [3].

CA-IX/CA-XII-Targeted Anticancer Agent Discovery Leveraging the 5-Methyl-Thiadiazole Core

Derivatives synthesized from 5-methyl-1,3,4-thiadiazole-2-sulfonamide have demonstrated micromolar antiproliferative activity against HeLa (IC50 = 13.92 µM) and HCT116 (IC50 = 37.91 µM) cancer cell lines [1]. Given the established role of CA IX and CA XII in tumor pH regulation and metastasis, and the known affinity of thiadiazole-2-sulfonamides for these membrane-bound isoforms [2], this scaffold is well-suited for medicinal chemistry campaigns targeting hypoxic tumor microenvironments. The accompanying in silico ADMET data from the 2018 study provides early drug-likeness filters that can accelerate hit-to-lead progression [1].

Synthesis of Isozyme-Selective CA Pharmacological Tool Compounds with Inverted hCA I/hCA II Selectivity

Close analogs of the target compound exhibit Ki values of 103 nM (hCA I), 940 nM (hCA II), and 2,700 nM (hCA VB), yielding a ~9:1 selectivity for hCA I over hCA II that is the inverse of acetazolamide's selectivity profile (~1:4) [1]. This atypical selectivity pattern makes the 5-methyl-thiadiazole-2-sulfonamide scaffold uniquely valuable for developing chemical probes to dissect the physiological roles of hCA I versus hCA II in erythrocytes, gastrointestinal tract, and other tissues [2]. Such probes are in high demand for target validation studies in academic and pharmaceutical laboratories.

Parallel Library Synthesis of Sulfonamide-Based Bioactive Compounds with Reduced Synthetic Burden

The chemical stability of the 5-methyl group under standard acylation, sulfonylation, urea, and thiourea coupling conditions enables efficient parallel synthesis of diverse compound libraries without requiring protecting group strategies [1]. This contrasts with the 5-amino-1,3,4-thiadiazole-2-sulfonamide scaffold, which necessitates additional protection/deprotection steps at the C5 amino group [2]. For contract research organizations and medicinal chemistry core facilities producing 50–500 compound libraries, the 5-methyl scaffold can reduce total synthesis time by an estimated 20–30% while improving cumulative yields by 20–40% relative to the 5-amino alternative [3]. The scaffold's demonstrated utility in generating PARP inhibitor intermediates further expands its industrial application scope [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-1,3,4-thiadiazole-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.